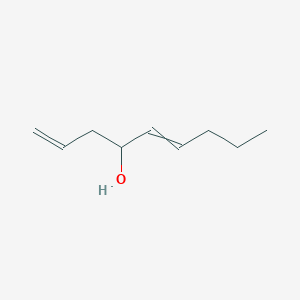![molecular formula C11H26P2 B14505623 Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane CAS No. 64065-09-4](/img/structure/B14505623.png)
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of two tert-butyl groups and a dimethylphosphanyl group attached to a central phosphane atom. This compound is known for its unique steric and electronic properties, making it valuable in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane typically involves the reaction of tert-butylchlorophosphine with dimethylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the following steps:
Preparation of tert-butylchlorophosphine: This is achieved by reacting tert-butyl chloride with phosphorus trichloride.
Reaction with dimethylphosphine: The tert-butylchlorophosphine is then reacted with dimethylphosphine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products Formed
Phosphine oxides: Formed through oxidation reactions.
Substituted phosphines: Resulting from substitution reactions.
Metal-phosphine complexes: Formed through coordination with transition metals.
科学的研究の応用
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane involves its ability to donate electron density to transition metals, thereby stabilizing metal complexes and facilitating catalytic reactions. The molecular targets include transition metal centers, where the phosphine ligand coordinates with the metal, enhancing its reactivity and selectivity in various chemical transformations.
類似化合物との比較
Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the dimethylphosphanyl group.
Di-tert-butylchlorophosphine: Contains a chlorine atom instead of the dimethylphosphanyl group.
Di-tert-butylmethylphosphine: Contains a methyl group instead of the dimethylphosphanyl group.
Uniqueness
Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane is unique due to the presence of both tert-butyl and dimethylphosphanyl groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective as a ligand in catalytic reactions, offering enhanced stability and reactivity compared to similar compounds.
特性
CAS番号 |
64065-09-4 |
|---|---|
分子式 |
C11H26P2 |
分子量 |
220.27 g/mol |
IUPAC名 |
ditert-butyl(dimethylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C11H26P2/c1-10(2,3)13(9-12(7)8)11(4,5)6/h9H2,1-8H3 |
InChIキー |
UVXNBHXACTUXQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(CP(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


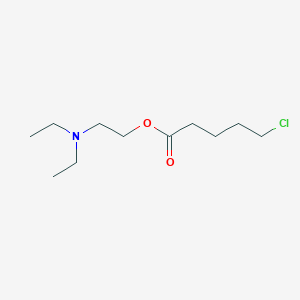

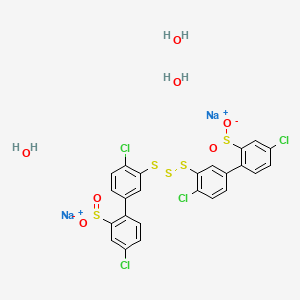

![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
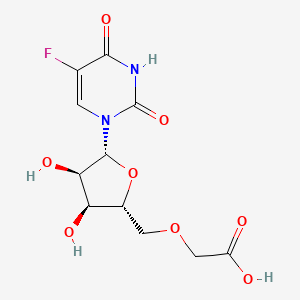
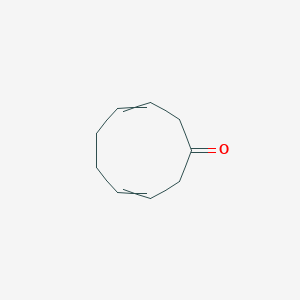
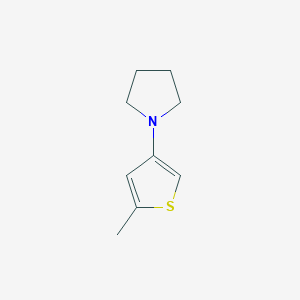
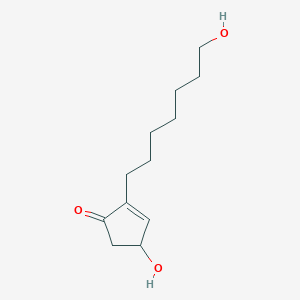


![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
